molecular formula C18H25FN2O B15011615 N'-[(2Z,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]octanehydrazide

N'-[(2Z,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]octanehydrazide

Katalognummer: B15011615
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: OOSHEBRNNJTGAS-MCDHDYCYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(2Z,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]octanehydrazide is a hydrazide derivative characterized by the presence of a fluorophenyl group and a butenylidene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2Z,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]octanehydrazide typically involves the condensation of an appropriate aldehyde or ketone with octanehydrazide. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(2Z,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]octanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

N’-[(2Z,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]octanehydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N’-[(2Z,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]octanehydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-[(2Z,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]octanehydrazide is unique due to its specific structural features, such as the presence of a fluorophenyl group and a butenylidene moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C18H25FN2O

Molekulargewicht

304.4 g/mol

IUPAC-Name

N-[(Z)-[(E)-4-(2-fluorophenyl)but-3-en-2-ylidene]amino]octanamide

InChI

InChI=1S/C18H25FN2O/c1-3-4-5-6-7-12-18(22)21-20-15(2)13-14-16-10-8-9-11-17(16)19/h8-11,13-14H,3-7,12H2,1-2H3,(H,21,22)/b14-13+,20-15-

InChI-Schlüssel

OOSHEBRNNJTGAS-MCDHDYCYSA-N

Isomerische SMILES

CCCCCCCC(=O)N/N=C(/C)\C=C\C1=CC=CC=C1F

Kanonische SMILES

CCCCCCCC(=O)NN=C(C)C=CC1=CC=CC=C1F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.